The compound can be classified as:
The synthesis of (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester typically involves several key steps:
The molecular structure of (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester can be represented as follows:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to elucidate the precise arrangement of atoms within this molecule.
(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester can participate in various chemical reactions:
Specific conditions such as pH levels and temperature must be controlled to optimize reaction pathways and yields.
The mechanism of action for (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester is not extensively documented but can be inferred based on its structural properties:
Research into similar compounds indicates that structural modifications can significantly affect binding affinities and biological activities.
The physical and chemical properties of (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester include:
Properties such as boiling point and density are essential for understanding how this compound behaves under various conditions.
(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester has potential applications in:
Further research is needed to fully elucidate its biological effects and potential therapeutic applications through rigorous testing and validation processes.
The synthesis of the carbamate moiety in (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)-carbamic acid methyl ester (CAS 74581-23-0) primarily employs nucleophilic substitution reactions between amino-functionalized tetrahydrobenzazepine precursors and methyl carbon electrophiles. The most efficient route involves reacting 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with methyl chloroformate in aprotic solvents such as tetrahydrofuran or dichloromethane, utilizing tertiary amine bases (e.g., triethylamine or N,N-diisopropylethylamine) to scavenge hydrochloric acid byproducts [1] [3]. Critical optimization parameters include:
Table 1: Optimization of Carbamate Formation
Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|---|
Triethylamine | THF | 0→25 | 4 | 78 | 95.2 |
DIPEA | DCM | -10→25 | 3 | 82 | 97.5 |
Pyridine | THF | 25 | 12 | 65 | 89.7 |
N-Methylmorpholine | DCM | -5→25 | 5 | 80 | 96.1 |
Alternative methylating agents include methyl phenyl carbonate, which operates under milder conditions but requires elevated temperatures (60–80°C) and extended reaction times (8–12 hours). This method generates phenol as a benign byproduct, simplifying purification [3]. Post-reaction workup typically involves aqueous extraction followed by crystallization from ethyl acetate/hexane mixtures, yielding the carbamate as a crystalline solid (mp 223–224°C) with >98% purity after recrystallization [1].
Construction of the seven-membered benzazepinone ring employs two principal strategies: Friedel-Crafts cyclization and Dieckmann condensation. Friedel-Crafts methodologies involve intramolecular acylation of β-arylethylamino acid derivatives under acidic catalysis. For example, treatment of N-(2-arylethyl)glycine derivatives with polyphosphoric acid (PPA) at 80–100°C induces ring closure to form 3,4-dihydro-1H-2-benzazepin-2(5H)-ones, which are subsequently oxidized to the fully saturated derivatives using catalytic hydrogenation (Pd/C, 50 psi H₂) [2] [4]. Critical parameters include:
Dieckmann condensation offers an alternative route via intramolecular Claisen condensation of diethyl 2-[2-(2-aminophenyl)ethyl]malonate intermediates. This process requires strong bases (e.g., sodium hydride or potassium tert-butoxide) in anhydrous toluene or xylene at reflux (140–160°C), producing ethyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-carboxylate intermediates [2]. Subsequent decarboxylation-hydrolysis under acidic conditions (6M HCl, reflux) yields the unsubstituted benzazepinone scaffold. This route achieves 65–72% overall yield but requires rigorous anhydrous conditions to prevent hydrolysis side reactions [2] [6].
Microwave-assisted ring closure significantly reduces reaction times from hours to minutes (15–30 min at 150–180°C), improving yields by 10–15% by minimizing thermal decomposition pathways. Solvent-free conditions under microwave irradiation further enhance reaction efficiency and purity profiles [3].
Stereocontrol at the C3 position of the benzazepine ring employs three strategies: chiral pool utilization, asymmetric hydrogenation, and enzymatic resolution. Chiral pool approaches start from enantiomerically pure amino acids like L-phenylglycine derivatives, which are incorporated into the benzazepine backbone through multi-step sequences preserving stereochemical integrity [4] [5]. Key transformations involve:
Table 2: Stereoselective Synthesis Methods for Benzazepine Derivatives
Method | Chiral Source | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool | L-Phenylglycine | PPA cyclization, 90°C | >99 | 38 |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 80 psi H₂, DCM, rt | 97 | 85 |
Enzymatic Resolution | Candida antarctica lipase B | Vinyl acetate, THF, 30°C | 99 | 45 (theor 50) |
Chiral Auxiliary | (1R,2S)-Norephedrine | Diastereoselective alkylation | >99 | 62 |
The enzymatic route resolves racemic 3-aminotetrahydrobenzazepinones via selective acylation of one enantiomer, achieving ≥99% ee for both (R)- and (S)-isomers. However, maximum yield is inherently limited to 50% without racemization recycling [3] [4]. For (R)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 137036-55-6), crystallization as the L-tartrate salt enhances enantiomeric purity to pharmaceutically acceptable levels (>99.5% ee) [4]. The compound's physical properties (mp not reported; bp 377.5°C; density 1.143 g/cm³) make it suitable for further functionalization [4].
Selective N1-functionalization of the benzazepine ring necessitates protecting the lactam nitrogen and amine functionalities during synthesis. Tert-butoxycarbonyl (Boc) protection dominates for amino groups due to its orthogonal stability and mild deprotection conditions (TFA in DCM) [3] [7]. Key protection strategies include:
For lactam nitrogen protection, electron-withdrawing groups like p-nitrobenzyloxycarbonyl (PNZ) provide stability under basic conditions while allowing removal via hydrogenolysis (H₂/Pd-C). This is crucial for synthesizing N1-alkylated derivatives such as benazeprilat intermediates [5] [7]. The acid-labile 2-(trimethylsilyl)ethoxymethyl (SEM) group enables selective N1-alkylation while preserving C3-amino functionality, deprotected with ZnBr₂ in DCM [3].
Orthogonal deprotection sequences enable sequential functionalization. For example, in benazeprilat synthesis [(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid, CAS 86541-78-8], the SEM-protected benzazepinone undergoes C3-amination, SEM removal, N1-carboxymethylation, and finally acid-mediated deprotection of the tert-butyl ester [5]. This multi-step sequence achieves the target molecule in 41% overall yield with >99% purity after crystallization. The InChIKey (InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1) confirms stereochemical integrity throughout the synthesis [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7